2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid
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Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid is a useful research compound. Its molecular formula is C30H37NO4 and its molecular weight is 475.629. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Homologation
- The compound has been used in the synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol, demonstrating its application in producing enantiomerically pure amino acids efficiently (Ellmerer-Müller et al., 1998).
Applications in Solid Phase Synthesis
- It plays a role in creating new linkers for solid phase synthesis, notably in the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds, showing improved acid stability over standard resins (Bleicher et al., 2000).
Peptide Synthesis
- The compound is integral in preparing N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, facilitating large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Self-Assembled Structures
- Studies show that Fmoc-modified aliphatic uncharged single amino acids, including derivatives of this compound, can form self-assembled structures like flower-like and fibrous morphologies, which are significant for novel architectural applications (Gour et al., 2021).
Surfactant Applications
- N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to this compound, have been used as surfactants for carbon nanotubes, demonstrating their potential in nanotechnology applications (Cousins et al., 2009).
Bioimaging Applications
- A derivative of this compound, namely a fluorene-based probe, has been used in two-photon fluorescence microscopy for integrin imaging, indicating its utility in bioimaging and medical diagnostics (Morales et al., 2010).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pent-4-enyldec-9-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-3-5-7-8-9-15-21-30(28(32)33,20-14-6-4-2)31-29(34)35-22-27-25-18-12-10-16-23(25)24-17-11-13-19-26(24)27/h3-4,10-13,16-19,27H,1-2,5-9,14-15,20-22H2,(H,31,34)(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXPIEWIUCWNTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743462 |
Source
|
Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)dec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211504-14-1 |
Source
|
Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)dec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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